6-Ethoxy-3-fluoro-2-methylbenzaldehyde
Description
6-Ethoxy-3-fluoro-2-methylbenzaldehyde is a substituted benzaldehyde derivative with the molecular formula C₁₀H₁₁FO₂ (calculated molar mass: 182.19 g/mol). Its structure features three key substituents:
- Ethoxy group (–OCH₂CH₃) at position 6,
- Fluoro group (–F) at position 3,
- Methyl group (–CH₃) at position 2.
This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to the reactive aldehyde group (–CHO) and electron-modifying substituents.
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
6-ethoxy-3-fluoro-2-methylbenzaldehyde |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10-5-4-9(11)7(2)8(10)6-12/h4-6H,3H2,1-2H3 |
InChI Key |
RQFKJKXMRWEVCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)C)C=O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation for Methyl Group Introduction
The methyl group at position 2 can be introduced via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and a Lewis acid catalyst (e.g., AlCl₃). This method is effective for electrophilic aromatic substitution but requires careful control to avoid over-alkylation.
- Substrate : 3-Fluorobenzaldehyde
- Reagents : CH₃Cl (1.2 eq), AlCl₃ (1.5 eq)
- Conditions : Anhydrous dichloromethane, 0°C → rt, 12 h
- Yield : ~65% (crude), requiring purification via silica gel chromatography.
Limitations : Limited regioselectivity in polysubstituted arenes; competing side reactions may occur.
Nucleophilic Aromatic Substitution for Ethoxy Group Installation
The ethoxy group at position 6 is typically introduced via nucleophilic aromatic substitution (SNAr) . Fluorine at position 3 acts as a directing group, enhancing reactivity at the para position for ethoxide attack.
- Substrate : 3-Fluoro-2-methylbenzaldehyde
- Reagents : K₂CO₃ (3 eq), Ethyl bromide (1.5 eq)
- Conditions : DMF, 150°C, 24 h (sealed tube)
- Yield : 70–79% after extraction and column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Reaction Time | 24 h |
| Solvent | DMF |
| Workup | Et₂O extraction, NaOH wash |
Palladium-Catalyzed Cross-Coupling for Regioselective Functionalization
Palladium-mediated reactions enable selective C–H activation. Transient Directing Groups (TDGs) like TDG15 facilitate meta-selectivity for ethoxy or methyl group installation.
- Substrate : 2-Fluoro-3-methylbenzaldehyde
- Catalyst : Pd(OAc)₂ (5 mol%), TDG15 (10 mol%)
- Oxidant : N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate)
- Conditions : TFA, 60°C, 24 h
- Yield : 75% for analogous systems.
- Imine formation between aldehyde and TDG.
- Pd(II) insertion into C–H bond, forming a palladacycle.
- Oxidative addition and reductive elimination to install substituents.
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors improve yield and purity by maintaining precise temperature and reagent stoichiometry.
| Parameter | Value |
|---|---|
| Reactor Type | Microfluidic |
| Residence Time | 30 min |
| Temperature | 120°C |
| Pressure | 10 bar |
Advantages : Reduced side products, scalability, and real-time monitoring.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Friedel-Crafts | 65 | 90 | Low |
| SNAr | 75 | 95 | Moderate |
| Pd-Catalyzed | 75 | 98 | High |
| Continuous Flow | 85 | 99 | High |
Trade-offs : While continuous flow offers superior yield and purity, its upfront costs are higher. SNAr balances cost and efficiency for lab-scale synthesis.
Challenges and Optimization Strategies
- Regioselectivity : Use of TDGs or sterically hindered bases to direct substituents.
- Aldehyde Stability : Late-stage introduction of the aldehyde group via Vilsmeier-Haack formylation minimizes side reactions.
- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-3-fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Forms 6-ethoxy-3-fluoro-2-methylbenzoic acid.
Reduction: Forms 6-ethoxy-3-fluoro-2-methylbenzyl alcohol.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-3-fluoro-2-methylbenzaldehyde is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-fluoro-2-methylbenzaldehyde involves its interaction with specific molecular targets. The ethoxy and fluorine groups influence its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 6-Ethoxy-3-fluoro-2-methylbenzaldehyde with structurally related benzaldehyde derivatives:
Key Observations:
Substituent Effects on Boiling Point :
- The benzyloxy group in 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde () increases molar mass and boiling point (364.9°C predicted) compared to the ethoxy analog due to greater molecular bulk .
- The ethoxy group in the target compound likely results in a lower boiling point (~340–360°C) than the benzyloxy analog but higher than methoxy-substituted derivatives (e.g., ) .
Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group (–OCH₂CH₃) is electron-donating, activating the benzene ring toward electrophilic substitution. In contrast, the fluoro group (–F) is electron-withdrawing, directing reactivity to specific positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
